2-Bromo-4-fluoronicotinic acid

Overview

Description

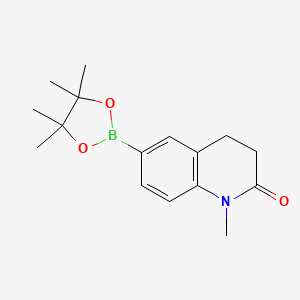

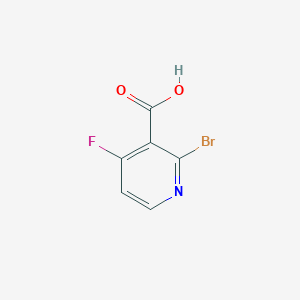

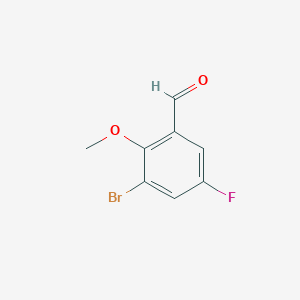

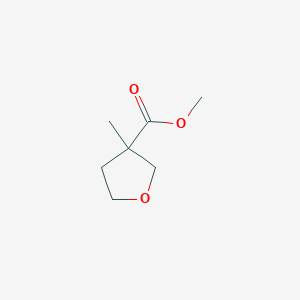

“2-Bromo-4-fluoronicotinic acid” is a chemical compound that falls under the category of Pyridines . Its IUPAC name is “2-Bromo-4-fluoropyridine-3-carboxylic acid” and it has a molecular weight of 220 and a molecular formula of C6H3BrFNO2 . The compound is solid in its physical state .

Molecular Structure Analysis

The molecular structure of “2-Bromo-4-fluoronicotinic acid” can be represented by the canonical SMILES string: C1=CN=C(C(=C1F)C(=O)O)Br . It has a complexity of 167, a covalently-bonded unit count of 1, and no defined atom stereocenter count . The exact mass of the compound is 218.93312 .

Physical And Chemical Properties Analysis

“2-Bromo-4-fluoronicotinic acid” is a solid compound with a topological polar surface area of 50.2 Ų . It has an exact mass of 218.93312 and a heavy atom count of 11 .

Scientific Research Applications

Medicinal Chemistry

2-Bromo-4-fluoronicotinic acid: is a valuable compound in medicinal chemistry due to its potential role in the synthesis of boronic acid derivatives. These derivatives are crucial in the development of drugs with anticancer, antibacterial, and antiviral properties . The boronic acid moiety is particularly significant in the creation of proteasome inhibitors like bortezomib, which are used in the treatment of multiple myeloma and mantle cell lymphoma.

Polymer Science

In polymer science, 2-Bromo-4-fluoronicotinic acid can be utilized to create pH-sensitive polymers. These polymers have applications in drug delivery systems that respond to the pH changes in different environments within the body . The compound’s reactivity with diols also makes it suitable for the development of smart materials that can adapt to environmental stimuli.

Optoelectronics

The compound’s derivatives are explored in optoelectronics for the design of covalent organic frameworks (COFs). These frameworks are used in the construction of materials for electronic applications such as sensors, photocatalysts, and light-emitting diodes . The ability to integrate various functional groups makes 2-Bromo-4-fluoronicotinic acid a versatile precursor for materials with desired optoelectronic properties.

Catalysis

2-Bromo-4-fluoronicotinic acid: plays a role in catalysis, particularly in the formation of boronic acid catalysts. These catalysts are used for the activation of hydroxy functional groups, facilitating reactions such as amide formation, cycloadditions, and conjugate additions . The compound’s versatility in forming covalent bonds with diols is exploited to catalyze a variety of organic transformations.

Materials Science

In materials science, 2-Bromo-4-fluoronicotinic acid is instrumental in the creation of boronic acid-functionalized materials. These materials are used in sensing applications, particularly for the detection of diols and Lewis bases such as fluoride or cyanide anions . The compound’s reactivity with diols is also beneficial for the development of materials for separation technologies and the controlled release of insulin.

Biology

In biological applications, 2-Bromo-4-fluoronicotinic acid is used for the separation and immobilization of glycoproteins. Its boronic acid-based approach is crucial for sensing applications within biological systems, including the detection of glycoproteins and interference in signaling pathways . The compound’s ability to form cyclic esters with cis-diols in oligosaccharide chains makes it a valuable tool in chemical biology.

Imaging

Lastly, 2-Bromo-4-fluoronicotinic acid derivatives are being investigated for their use in imaging applications. They are particularly useful in the development of fluorescent probes for bioimaging, which includes visualization and diagnosis in medical applications . The compound’s derivatives can be modified to create probes that offer real-time imaging and less damage to biological samples compared to traditional imaging technologies.

properties

IUPAC Name |

2-bromo-4-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXAOLDIWMIJSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1529835.png)

![8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1529844.png)

![3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B1529846.png)

![3-Bromo-7-iodo-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B1529852.png)

![Benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1529854.png)

![6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1529855.png)